

Check Availability & Pricing

# Verlukast-d6 (CAS Number: 153698-86-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Verlukast-d6 |           |
| Cat. No.:            | B1140618     | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an indepth overview of **Verlukast-d6**, a deuterated analog of the potent leukotriene receptor antagonist, Verlukast. This document outlines supplier information, key technical data, experimental applications, and the underlying pharmacology, serving as a comprehensive resource for its use in research and development.

## **Core Compound Information**

**Verlukast-d6** is the deuterium-labeled version of Verlukast (MK-679), a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1] The introduction of deuterium atoms creates a heavier isotopologue, making it an ideal internal standard for mass spectrometry-based quantification of Verlukast in biological matrices.[1] Its CAS number is 153698-86-3.

## **Supplier and Technical Data**

**Verlukast-d6** is available from several specialized chemical suppliers. While specific purity and isotopic enrichment values are lot-dependent and should be confirmed with a certificate of analysis from the supplier, the following table summarizes publicly available information from prominent vendors.



| Supplier                         | Synonym<br>s                  | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Purity                                      | Isotopic<br>Enrichme<br>nt                  | Available<br>Quantitie<br>s |
|----------------------------------|-------------------------------|----------------------|----------------------------------|---------------------------------------------|---------------------------------------------|-----------------------------|
| MedChem<br>Express               | MK-679-<br>d6, L<br>668019-d6 | C26H21D6C<br>IN2O3S2 | 521.13                           | >98%<br>(typical)                           | Information<br>available<br>upon<br>request | 1 mg, 10<br>mg              |
| LGC<br>Standards                 | -                             | C26H21D6C<br>IN2O3S2 | 521.13                           | High Purity                                 | Information<br>available<br>upon<br>request | 1 mg, 10<br>mg              |
| Santa Cruz<br>Biotechnol<br>ogy  | -                             | C26H21D6C<br>IN2O3S2 | 521.12                           | Information<br>available<br>upon<br>request | Information<br>available<br>upon<br>request | Inquire                     |
| Cayman<br>Chemical               | -                             | C26H21D6C<br>IN2O3S2 | 521.1                            | Information<br>available<br>upon<br>request | Information<br>available<br>upon<br>request | Inquire                     |
| Toronto<br>Research<br>Chemicals | -                             | C26H21D6C<br>IN2O3S2 | 521.13                           | Information<br>available<br>upon<br>request | Information<br>available<br>upon<br>request | Inquire                     |

# Mechanism of Action: CysLT1 Receptor Antagonism

Verlukast exerts its pharmacological effect by selectively blocking the CysLT1 receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[2] By binding to the CysLT1 receptor, these leukotrienes trigger a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil migration. Verlukast competitively inhibits the binding of these endogenous ligands to the CysLT1 receptor, thereby mitigating their proinflammatory effects.







The signaling pathway initiated by CysLT1 receptor activation, and consequently blocked by Verlukast, is depicted below.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The signal transduction system of the leukotriene D4 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]
- To cite this document: BenchChem. [Verlukast-d6 (CAS Number: 153698-86-3): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140618#cas-number-153698-86-3-verlukast-d6-supplier-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com